(R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18249171
InChI: InChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3/t6-/m1/s1
SMILES:
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

(R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine

CAS No.:

Cat. No.: VC18249171

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine -

Specification

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name (1R)-1-(6-methoxypyridin-3-yl)ethanamine
Standard InChI InChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3/t6-/m1/s1
Standard InChI Key QZCQDZMQHCBXQU-ZCFIWIBFSA-N
Isomeric SMILES C[C@H](C1=CN=C(C=C1)OC)N
Canonical SMILES CC(C1=CN=C(C=C1)OC)N

Introduction

Chemical Structure and Stereochemistry

The molecular formula of (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol . Its structure features a pyridine ring with a methoxy (-OCH₃) group at the 6-position and an ethylamine (-CH(CH₃)NH₂) substituent at the 3-position. The chiral center at the ethylamine side chain confers the (R)-configuration, which is critical for its stereoselective interactions.

Stereochemical Representation

The SMILES notation for the compound is CC@HN, explicitly denoting the (R)-configuration . The InChIKey QZCQDZMQHCBXQU-ZCFIWIBFSA-N further confirms its stereochemistry .

Synthesis and Enantioselective Preparation

Direct Asymmetric Reductive Amination (DARA)

A landmark study by Yamada et al. (2021) demonstrated the synthesis of this compound via direct asymmetric reductive amination (DARA) of 2-acetyl-6-methoxypyridine . Key reaction parameters include:

ParameterValue
CatalystRu(OAc)₂{(S)-binap}
Nitrogen SourceAmmonium trifluoroacetate
SolventTetrahydrofuran (THF)
Hydrogen Pressure0.8 MPa
Enantiomeric Excess>99.9%
Conversion Rate>99%

This method avoids traditional resolution techniques, offering a streamlined route to high-purity (R)-enantiomers .

Alternative Synthetic Routes

While DARA is the most efficient method, other approaches include:

  • Enzymatic resolution using transaminases (limited scalability) .

  • Diastereomeric salt resolution (lower yields) .

Physicochemical Properties

Free Base vs. Salt Forms

The compound is often stabilized as a hydrochloride salt. Key derivatives include:

FormCAS NumberMolecular FormulaMolecular Weight
Free Base1212932-79-0C₈H₁₂N₂O152.19 g/mol
Hydrochloride1391354-82-7C₈H₁₃ClN₂O188.66 g/mol
Dihydrochloride2389009-07-6C₈H₁₄Cl₂N₂O225.11 g/mol

The hydrochloride salts enhance stability and solubility in polar solvents .

Spectral Characteristics

Predicted spectroscopic data based on structural analogs:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, 1H, pyridine-H), 6.70 (d, 1H, pyridine-H), 3.95 (s, 3H, OCH₃), 3.50 (q, 1H, CH), 1.40 (d, 3H, CH₃).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyridine).

Applications in Pharmaceutical Research

Role in Drug Discovery

Chiral amines like (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine serve as critical intermediates in synthesizing:

  • Kinase inhibitors (targeting cancer pathways).

  • Neuroactive compounds (modulating neurotransmitter receptors).
    The high enantiopurity (>99.9% ee) ensures minimized off-target effects in drug candidates .

Case Study: Asymmetric Catalysis

The compound’s pyridine moiety acts as a ligand in transition-metal catalysis, enabling enantioselective C-C bond formations .

Future Directions

Further research should explore:

  • Green chemistry adaptations (e.g., photocatalytic amination).

  • In vivo pharmacological profiling to identify therapeutic targets.

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